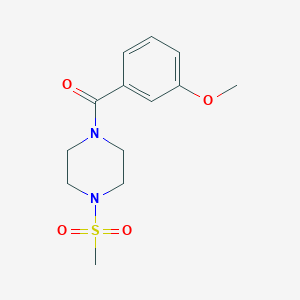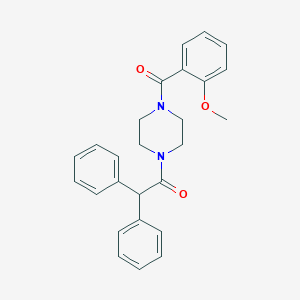![molecular formula C26H28N2O4 B248471 (3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B248471.png)
(3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing nitrogen atoms at opposite positions in a six-membered ring This particular compound is characterized by the presence of a 3,5-dimethoxybenzoyl group and a 3-phenoxybenzyl group attached to the piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:
Preparation of 3,5-Dimethoxybenzoic Acid: This can be achieved through the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of 3,5-Dimethoxybenzoyl Chloride: The 3,5-dimethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Synthesis of 1-(3,5-Dimethoxybenzoyl)piperazine: The 3,5-dimethoxybenzoyl chloride is reacted with piperazine in the presence of a base such as triethylamine to form 1-(3,5-dimethoxybenzoyl)piperazine.
Preparation of 3-Phenoxybenzyl Bromide: This involves the bromination of 3-phenoxytoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Final Coupling Reaction: The 1-(3,5-dimethoxybenzoyl)piperazine is then reacted with 3-phenoxybenzyl bromide in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the benzoyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The phenoxybenzyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.
Reduction: The major product would be 1-(3,5-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine.
Substitution: Products would vary depending on the nucleophile used, resulting in different substituted piperazine derivatives.
科学研究应用
(3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine: Similar structure but with a different substitution pattern on the benzoyl ring.
1-(3,5-Dimethoxybenzoyl)-4-(4-phenoxybenzyl)piperazine: Similar structure but with a different substitution pattern on the phenoxybenzyl group.
1-(3,5-Dimethoxybenzoyl)-4-(3-methoxybenzyl)piperazine: Similar structure but with a methoxy group instead of a phenoxy group on the benzyl ring.
Uniqueness
(3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C26H28N2O4 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
(3,5-dimethoxyphenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H28N2O4/c1-30-24-16-21(17-25(18-24)31-2)26(29)28-13-11-27(12-14-28)19-20-7-6-10-23(15-20)32-22-8-4-3-5-9-22/h3-10,15-18H,11-14,19H2,1-2H3 |
InChI 键 |
QJWWHVXGWVYADD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Naphthalen-2-yloxy)-1-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248388.png)
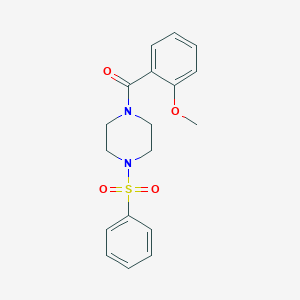
![1-[(4-Methoxyphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B248391.png)
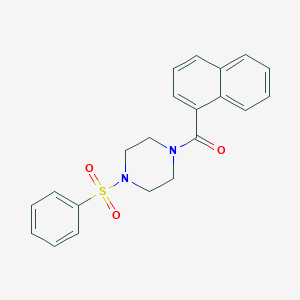
![1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248395.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B248399.png)
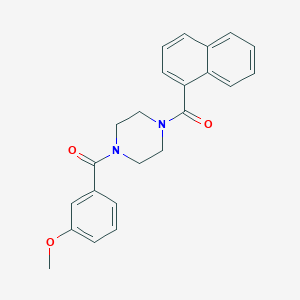
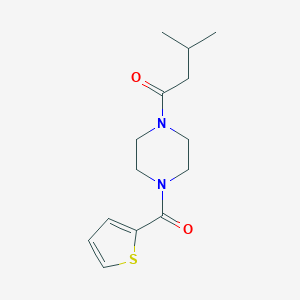
![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)
